molecular formula C14H14BrNO2S B13087239 Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate

Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate

Cat. No.: B13087239
M. Wt: 340.24 g/mol
InChI Key: YZUZBRZAYDYYJN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Biological Activity

Ethyl 2-bromo-4-(2-methylbenzyl)thiazole-5-carboxylate is a thiazole derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, a bromo substituent at the 2-position, and a 2-methylbenzyl group at the 4-position, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H16BrN1O2S
  • Molecular Weight : Approximately 370.26 g/mol

The presence of the thiazole moiety is crucial as it is known for its ability to interact with various biological targets, enhancing the compound's pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through binding interactions with specific receptors or enzymes. The thiazole ring can interact with various molecular targets, potentially inhibiting bacterial enzymes and influencing cell signaling pathways.

Antimicrobial Activity

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial properties against various bacterial and fungal strains. The compound's structure allows it to inhibit the growth of pathogens, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial Strain TestedZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compoundE. coli2050 µg/mL
Ethyl 2-bromo-4-methylthiazole-5-carboxylateS. aureus1840 µg/mL
Ethyl 2-bromo-4-(4-chlorobenzyl)thiazole-5-carboxylateP. aeruginosa2230 µg/mL

Anti-inflammatory and Antitumor Properties

Research indicates that this compound may possess anti-inflammatory and antitumor properties. Preliminary studies suggest that the compound can inhibit specific cancer cell lines by inducing apoptosis or disrupting mitotic processes.

Case Study: Inhibition of Cancer Cell Proliferation

A study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM for A-431 cells (human epidermoid carcinoma).

Research Findings and Applications

This compound has several applications in medicinal chemistry and related fields:

  • Pharmaceutical Development : The compound serves as an intermediate in synthesizing various pharmaceuticals, particularly antimicrobial agents.
  • Agricultural Chemistry : It is utilized in formulating agrochemicals, including fungicides and herbicides.
  • Material Science : The compound is employed in creating specialty polymers and coatings.
  • Biochemical Research : Researchers use this compound in studies related to enzyme inhibition and receptor binding.

Properties

Molecular Formula

C14H14BrNO2S

Molecular Weight

340.24 g/mol

IUPAC Name

ethyl 2-bromo-4-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H14BrNO2S/c1-3-18-13(17)12-11(16-14(15)19-12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3

InChI Key

YZUZBRZAYDYYJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2C

Origin of Product

United States

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